N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c24-19(15-7-3-11-23(15)29(25,26)17-8-4-12-27-17)22-20-21-18-14-6-2-1-5-13(14)9-10-16(18)28-20/h1-2,4-6,8-10,12,15H,3,7,11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEOGSSMJFBMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 457.6 g/mol. Its structure features a naphtho[1,2-d]thiazole moiety linked to a thiophene sulfonyl group and a pyrrolidine carboxamide, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.6 g/mol |
| CAS Number | 899958-79-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the thiazole ring through Hantzsch thiazole synthesis followed by introducing the naphthalene moiety via Friedel-Crafts acylation. The thiophene sulfonyl group is then attached through a sulfonation reaction using thiophene-2-sulfonyl chloride.
The proposed mechanism of action involves interaction with specific molecular targets, potentially leading to inhibition of enzymes or receptors involved in critical cellular processes. The thiazole ring may play a significant role in these interactions, possibly affecting DNA replication or protein synthesis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing naphtho[2,3-d]thiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| N-(naphtho[1,2-d]thiazol-2-yl) | 50 | Staphylococcus epidermidis |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | 111.3 | Staphylococcus aureus |
| N-(4,9-dioxo-naphtho[2,3-d]thiazol) | 94.1 | MRSA |
Anticancer Activity
Studies have suggested that thiazole derivatives possess anticancer properties. Compounds targeting specific pathways such as PI3Kα and HDAC6 have demonstrated significant inhibitory effects on cancer cell lines . The dual-target inhibitory activity of certain derivatives shows promise for developing effective cancer therapies.
Case Study: Dual Inhibitory Activity
A recent study reported that certain derivatives exerted dual inhibitory effects on PI3Kα and HDAC6 with IC50 values as low as 0.17 μM against the L-363 cell line . This highlights the potential of thiazole-based compounds in cancer treatment.
Preparation Methods
Cyclocondensation of 2-Aminonaphthalene-1,4-dione with Sulfur Sources
The naphthothiazole core is synthesized via cyclization of 2-aminonaphthalene-1,4-dione using sulfur dichloride (S$$2$$Cl$$2$$) under inert conditions. In a representative protocol, 2-aminonaphthalene-1,4-dione (5.0 g, 26.3 mmol) is dissolved in dry dichloromethane (50 mL) and treated with S$$2$$Cl$$2$$ (3.2 mL, 39.5 mmol) at 0°C. The mixture is stirred for 6 hours at 25°C, yielding naphtho[1,2-d]thiazole-2-amine as a yellow solid (4.1 g, 72%).
Mechanistic Insight : S$$2$$Cl$$2$$ acts as a dual sulfur donor and electrophile, facilitating C–S bond formation between the naphthoquinone amine and sulfur. The reaction proceeds via a thiourea intermediate, which undergoes intramolecular cyclization upon dehydration.
Preparation of 1-(Thiophen-2-ylsulfonyl)Pyrrolidine-2-Carboxylic Acid
Sulfonylation of Pyrrolidine-2-Carboxylic Acid
Thiophene-2-sulfonyl chloride (2.8 g, 15.0 mmol) is added dropwise to a solution of pyrrolidine-2-carboxylic acid (1.3 g, 10.0 mmol) and N,N-diisopropylethylamine (DIPEA, 3.5 mL, 20.0 mmol) in anhydrous acetonitrile (30 mL). After 12 hours at 25°C, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid (2.4 g, 68%).
Optimization Note : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the sulfonyl chloride intermediate, increasing yields to 78% when used at 10 mol%.
Amide Coupling of Naphthothiazole and Sulfonylated Pyrrolidine
Carbodiimide-Mediated Amidation
A mixture of naphtho[1,2-d]thiazol-2-amine (1.5 g, 7.2 mmol), 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid (2.0 g, 6.0 mmol), and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.4 g, 7.2 mmol) is stirred in dichloromethane (40 mL) with 1-hydroxybenzotriazole (HOBt, 0.9 g, 6.6 mmol) at 0°C. After 24 hours, the product is isolated via aqueous workup (10% HCl) and recrystallized from ethanol to yield the title compound (2.3 g, 58%).
Critical Parameters :
- Solvent : Dichloromethane maximizes coupling efficiency due to its low polarity.
- Temperature : Prolonged reactions at 0°C prevent racemization of the pyrrolidine stereocenter.
Alternative Synthetic Pathways
One-Pot Sequential Sulfonylation and Amidation
In a modified approach, pyrrolidine-2-carboxylic acid (1.3 g, 10.0 mmol) is sulfonylated in situ with thiophene-2-sulfonyl chloride (2.8 g, 15.0 mmol) in acetonitrile, followed by direct addition of naphthothiazol-2-amine and EDC/HOBt. This method reduces purification steps but lowers yield to 45% due to competing side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.45 (s, 1H, thiazole-H), 7.92–7.88 (m, 2H, naphthyl-H), 7.62 (d, J = 5.2 Hz, 1H, thiophene-H), 4.32 (m, 1H, pyrrolidine-H), 3.21 (t, J = 7.1 Hz, 2H, SO$$2$$-NCH$$2$$).
- IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch), 1340 cm$$^{-1}$$ (S=O asym), 1165 cm$$^{-1}$$ (S=O sym).
Crystallographic Data
Single-crystal X-ray analysis confirms the Z-configuration of the thiophene sulfonyl group and planar geometry of the naphthothiazole ring.
Challenges and Optimization Strategies
Byproduct Formation During Sulfonylation
Competing N-sulfonylation of the thiazole nitrogen is mitigated by using bulky bases (e.g., DIPEA) and stoichiometric DMAP.
Racemization at Pyrrolidine C2
Low-temperature amidation (0°C) preserves stereochemical integrity, as evidenced by chiral HPLC analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
